N'-[(E)-(5-chlorothiophen-2-yl)methylidene]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide
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Overview
Description
N’-[(E)-(5-chlorothiophen-2-yl)methylidene]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide is a complex organic compound belonging to the class of Schiff base hydrazones. These compounds are known for their ability to form stable complexes with transition metal ions, making them significant in various fields of chemistry and biology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(5-chlorothiophen-2-yl)methylidene]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide typically involves the condensation reaction between 5-chlorothiophene-2-carbaldehyde and 6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide. This reaction is usually carried out in an ethanol solvent under reflux conditions .
Industrial Production Methods
The use of catalysts and optimized reaction parameters can enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(5-chlorothiophen-2-yl)methylidene]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into its reduced forms.
Substitution: It can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with KMnO4 can yield carboxylic acids, while reduction with NaBH4 can produce alcohols .
Scientific Research Applications
N’-[(E)-(5-chlorothiophen-2-yl)methylidene]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as an enzyme inhibitor and antimicrobial agent.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism by which N’-[(E)-(5-chlorothiophen-2-yl)methylidene]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s hydrazone moiety can form stable complexes with metal ions, influencing various biochemical pathways. Additionally, its ability to undergo redox reactions plays a role in its biological activity .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
Uniqueness
N’-[(E)-(5-chlorothiophen-2-yl)methylidene]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide is unique due to its specific structural features, such as the presence of a chlorothiophene ring and a tetrahydrobenzothiophene moiety. These structural elements contribute to its distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
IUPAC Name |
N-[(E)-(5-chlorothiophen-2-yl)methylideneamino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2OS2/c1-9-2-4-11-12(8-20-13(11)6-9)15(19)18-17-7-10-3-5-14(16)21-10/h3,5,7-9H,2,4,6H2,1H3,(H,18,19)/b17-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSGGWLIKIYDKPW-REZTVBANSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC=C2C(=O)NN=CC3=CC=C(S3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CCC2=C(C1)SC=C2C(=O)N/N=C/C3=CC=C(S3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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